molecular formula C14H17NO3 B3119002 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one CAS No. 245057-86-7

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

Cat. No.: B3119002
CAS No.: 245057-86-7
M. Wt: 247.29
InChI Key: GEUWOWUYASBMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one (CAS: 245057-86-7) is a synthetic compound featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core conjugated with a propenone (α,β-unsaturated ketone) moiety. Its molecular formula is C₁₄H₁₇NO₃ (MW: 247.29 g/mol), with a purity of ≥97% and storage recommendations at 2–8°C . Synthesized via microwave-assisted reactions using potassium carbonate as a base, it belongs to a broader class of 6,7-dimethoxy-tetrahydroisoquinoline derivatives designed to optimize hydrophobic and hydrophilic interactions with biological targets .

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-14(16)15-6-5-10-7-12(17-2)13(18-3)8-11(10)9-15/h4,7-8H,1,5-6,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUWOWUYASBMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and propargyl bromide.

    Formation of Isoquinoline Core: The isoquinoline core is formed through a Pictet-Spengler reaction, where 6,7-dimethoxy-1-tetralone reacts with an amine under acidic conditions.

    Introduction of Propenone Group: The propenone group is introduced via a propargylation reaction, where propargyl bromide reacts with the isoquinoline derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Formation of Iminium Intermediates

The synthesis begins with the preparation of 3,4-dihydroisoquinoline derivatives. In a key step, iminium salts are generated by reacting dihydroisoquinoline precursors with methyl bromoacetate under alkaline conditions . These intermediates are critical for subsequent transformations.

Key Reagents and Conditions

  • Methyl bromoacetate (2 equivalents)

  • Acetonitrile (60°C, 6 hours)

α-Amidoalkylation Reaction

The iminium salts undergo an intramolecular α-amidoalkylation with paraformaldehyde in the presence of TfOH/SiO₂ catalysts . This step introduces a methylene bridge, forming a bicyclic structure. While the exact conditions for the target compound’s synthesis are not fully detailed, analogous reactions suggest the use of paraformaldehyde (1.5 equivalents) and TfOH/SiO₂ (heterogeneous catalyst) under reflux .

Reaction Mechanism
The α-amidoalkylation proceeds via a two-step process:

  • Formation of an enamine intermediate.

  • Intramolecular attack by the amide nitrogen, resulting in ring closure .

Oxidation of Iminium Salts

The final step involves oxidation of the iminium salts to form the prop-2-en-1-one moiety. Potassium ferricyanide (K₃Fe(CN)₆) and KOH in a dioxane/H₂O solvent system are used under reflux conditions . This reaction achieves selective oxidation to the ketone without over-oxidation.

Optimized Conditions

  • K₃Fe(CN)₆ (6 equivalents)

  • KOH (24 equivalents)

  • Dioxane/H₂O (1:2, reflux, 12 hours)

Yield Data

EntrySolvent SystemTemperatureYield (%)
6Dioxane/H₂O (1:2)Reflux69

NMR and Mass Spectral Data

The compound’s structure is confirmed using ¹H NMR , ¹³C NMR , and HRMS . Key signals include:

  • ¹H NMR : δ 7.74–7.65 (m, aromatic protons), δ 5.76 (s, enone proton).

  • ¹³C NMR : δ 196.19 (ketone carbonyl), δ 143.24 (aromatic carbons).

Molecular Formula : C₁₄H₁₇NO₃ (247.29 g/mol) .

Oxidation Pathway

The oxidation of iminium salts proceeds through a radical-mediated pathway , as evidenced by the presence of tetrahydroisoquinolinol intermediates . The reaction is highly sensitive to steric hindrance, requiring precise control of substituents to achieve high yields.

Steric Effects

Steric bulk at the oxidation site reduces reaction efficiency. For example, substituents like 3,3-dimethyl groups on the isoquinoline core lead to incomplete oxidation, resulting in trace yields of the desired product .

Research Findings

The compound exhibits neuropharmacological potential , with studies indicating its role in modulating orexin receptors. Its dual isoquinoline-enone structure allows for selective binding to receptor subtypes, offering therapeutic applications in sleep disorders and metabolic regulation.

Scientific Research Applications

Unfortunately, the available search results offer limited information regarding specific applications, data tables, or case studies for the compound "1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one." The search results primarily provide chemical identifiers, properties, and synthetic pathways .

Chemical Information

  • Name: 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
  • CAS Registry Number: 245057-86-7
  • Molecular Formula: C14H17NO3
  • Molecular Weight: 247.29 g/mol
  • IUPAC Name: 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

Related Research

  • Synthesis: The compound is referenced in the synthesis of 1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] .
  • Potential Dopamine D1 Receptor Modulator: A related compound, containing a dihydroisoquinolin moiety, was investigated as a positive allosteric modulator of the human Dopamine D1 receptor .
  • Anticancer Activity: While not directly related to the target compound, research on quinoxaline derivatives shows that they exhibit anticancer activity .
  • Building Block: Dihydroquinoline and pyrazolo[3,4-d]pyrimidine, structural components of the compound, are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Key Compounds:

  • Series 5: 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide derivatives.
  • Series 8: 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone derivatives, including the target compound.
Compound Substituents on Phenyl Ring HIV-1 RT Inhibition (% at 100 μM) Key SAR Insights Reference
Target Compound Propenone moiety Not explicitly reported Enhanced activity in Series 8 vs. 5
8h Chloro (ortho) 74.82% Electron-withdrawing groups (Cl) at ortho enhance potency
8l Bromo (para) 72.58% Moderate-sized para substituents improve binding
5d Methoxy (para) ~50–60% Electron-donating groups (OMe) less effective

Structural-Activity Relationship (SAR):

  • Series 8 outperforms Series 5 due to the α,β-unsaturated ketone’s ability to engage in hydrophobic interactions within the NNIBP (non-nucleoside inhibitor binding pocket) of HIV-1 RT .
  • Electron-withdrawing groups (e.g., Cl, Br) at ortho/para positions on the phenyl ring significantly enhance potency, likely by stabilizing ligand-receptor interactions .

Sigma-2 Receptor (S2R) Ligands

Key Compound:

  • CM398: 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one.
Property Target Compound CM398
Target HIV-1 RT Sigma-2 Receptor
Binding Affinity N/A Kᵢ = 0.43 nM (S2R)
Selectivity N/A >5-fold vs. S1R
Therapeutic Use Antiviral Neuropathic pain

Key Insights:

  • The 6,7-dimethoxy-dihydroisoquinoline fragment is retained in CM398 but paired with a benzimidazolone scaffold, enabling subnanomolar S2R affinity and antinociceptive effects in vivo .
  • The propenone group in the target compound may limit S2R activity but enhances RT inhibition via conformational flexibility .

Cytotoxic and Anticancer Derivatives

Key Compounds:

  • Compound 13: (R,E)-3-(4-Bromophenyl)-1-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one.
  • Compound 3b: (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one.
Property Target Compound Compound 13 Compound 3b
Substituent None (propenone) 4-Bromophenyl 4-Hydroxy-3-MeO-phenyl
Yield N/A 72% 53.2%
Activity HIV-1 RT Cytotoxic Multifunctional

Key Insights:

  • Compound 13 ’s 4-bromophenyl group enhances cytotoxicity, likely through DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility
Target Compound 247.29 ~2.1 Moderate (DMSO)
CM398 435.51 ~3.8 Low
CAS 658052-56-3 401.50 ~4.2 Poor
  • Lower molecular weight and logP of the target compound suggest better bioavailability than bulkier analogs like CM398 .

Biological Activity

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one (CAS No. 245057-86-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including enzyme inhibition, neuroprotective effects, and other pharmacological properties.

  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol
  • IUPAC Name : 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
  • Purity : 95% .

The compound is believed to exert its biological effects through various mechanisms, including:

  • Inhibition of Butyrylcholinesterase (BChE) : Studies indicate that derivatives of isoquinoline can selectively inhibit BChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The selectivity towards BChE over acetylcholinesterase (AChE) is particularly noteworthy as it may reduce side effects associated with AChE inhibition .
  • Neuroprotection : The compound has shown protective effects against amyloid-beta (Aβ) induced toxicity in SH-SY5Y neuroblastoma cells. It enhances cell viability and reduces cytotoxicity associated with Aβ aggregation .

Enzyme Inhibition

The following table summarizes the inhibitory activity of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one and its derivatives on BChE:

CompoundIC50 (µM)Selectivity (BChE/AChE)
1-(6,7-Dimethoxy...)2.68 ± 0.28High
Other derivativesVariesVaries

This data indicates that the compound exhibits potent inhibitory activity against BChE with a favorable selectivity profile .

Neuroprotective Effects

Research findings demonstrate that the compound can protect neuronal cells from Aβ-induced toxicity. The following results were obtained from cell viability assays:

Treatment Concentration (µM)Cell Viability (%)
Control100
Aβ Treatment63.21 ± 1.30
Compound at 5 µM84.74 ± 1.77
Compound at 10 µM91.14 ± 1.25
EGCG (Positive Control)87.18 ± 1.29

These results highlight the protective efficacy of the compound compared to established neuroprotective agents .

Case Studies

A notable study involved the synthesis and evaluation of various isoquinoline derivatives, including our compound of interest. The study concluded that modifications at specific positions on the isoquinoline ring significantly influenced biological activity, particularly in terms of enzyme inhibition and neuroprotection .

Q & A

Basic Research Question

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1.2–7.4) at 37°C, monitoring via HPLC-UV for hydrolytic cleavage of the enone or methoxy groups .
  • Light sensitivity : Use amber vials and assess photodegradation under UVA/UVB exposure (e.g., ICH Q1B guidelines) .
  • Thermal stability : TGA/DSC analysis to identify decomposition thresholds (e.g., >150°C) .

How can computational methods enhance the interpretation of this compound’s reactivity and electronic properties?

Advanced Research Question

  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate binding to target proteins (e.g., PARP-1) using AutoDock Vina, focusing on hydrogen bonding with methoxy oxygen atoms .
  • MD simulations : Assess conformational flexibility of the dihydroisoquinoline ring in aqueous vs. lipid bilayer environments .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Advanced Research Question

  • Byproduct formation : Optimize stoichiometry (e.g., acrylonitrile:amine ratio) to minimize dimerization .
  • Solvent selection : Replace DMSO with ethanol/water mixtures for easier purification and reduced environmental impact .
  • Process control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress in real time .

How should researchers validate the proposed mechanism of action for this compound in complex biological systems?

Advanced Research Question

  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets in treated cell lines .
  • Kinetic assays : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive inhibition .
  • Animal models : Use conditional knockout mice (e.g., tissue-specific kinase deletions) to isolate compound effects .

What methodological pitfalls arise when comparing antioxidant data for this compound across studies using different assays?

Basic Research Question

  • Assay interference : The compound’s intrinsic absorbance (e.g., at 517 nm in DPPH) may skew results; use blank corrections or switch to ESR spectroscopy .
  • Standardization : Normalize data to Trolox equivalents and report EC₅₀ values with 95% confidence intervals .
  • Cellular vs. cell-free systems : Account for membrane permeability and intracellular redox buffering in cell-based assays .

How can hyphenated techniques (e.g., LC-MS, GC-MS) address challenges in metabolite identification for this compound?

Advanced Research Question

  • Fragmentation patterns : Use high-resolution LC-MS/MS (Q-TOF) to differentiate oxidative metabolites (e.g., hydroxylation at C-3) from parent ions .
  • Derivatization : Treat samples with BSTFA for GC-MS analysis of volatile metabolites (e.g., demethylated products) .
  • Isotope labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways in hepatocyte incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.